molecular formula C21H41N7O5 B12628443 N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine CAS No. 918661-71-9

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine

Cat. No.: B12628443
CAS No.: 918661-71-9
M. Wt: 471.6 g/mol
InChI Key: KZVKXULTLOWISI-VGWMRTNUSA-N
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Description

N⁵-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine is a tetrapeptide featuring a modified ornithine residue with a diaminomethylidene group at the N⁵ position. The compound’s structure (molecular formula: C20H38N6O5, average mass: 442.561 Da) includes hydrophobic leucine residues and a polar alanine, suggesting balanced solubility and membrane permeability . Its stereochemistry (three defined stereocenters) is critical for bioactivity, as mismatched configurations in analogous peptides often lead to reduced efficacy .

Properties

CAS No.

918661-71-9

Molecular Formula

C21H41N7O5

Molecular Weight

471.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H41N7O5/c1-11(2)9-15(19(31)28-16(20(32)33)10-12(3)4)27-17(29)13(5)26-18(30)14(22)7-6-8-25-21(23)24/h11-16H,6-10,22H2,1-5H3,(H,26,30)(H,27,29)(H,28,31)(H,32,33)(H4,23,24,25)/t13-,14-,15-,16-/m0/s1

InChI Key

KZVKXULTLOWISI-VGWMRTNUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Types of Reactions

  • Oxidation : Involves adding oxygen or removing hydrogen, often using agents like hydrogen peroxide or potassium permanganate.

  • Reduction : Involves adding hydrogen or removing oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution : Involves replacing one functional group with another using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Reaction Type Common Reagents Typical Conditions
Oxidation Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄) Neutral pH, room temperature
Reduction Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) Anhydrous conditions, low temperature
Substitution Alkyl halides, Acyl chlorides Varies based on substrate

The biological activity of this compound is attributed to its structural features:

  • Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways due to its unique binding capabilities facilitated by the diaminomethylidene groups.

  • Receptor Interaction : Its structure allows it to interact with various receptors, potentially influencing signaling pathways critical for cellular processes.

Mechanism of Action

The mechanism of action involves binding to target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, including enzyme inhibition and receptor activation.

Chemical Reactions Analysis

Hydrolysis Reactions

The peptide bonds and diaminomethylidene group undergo hydrolysis under specific conditions:

Reaction Type Conditions Products Applications
Acidic Hydrolysis6M HCl, 110°C, 24hFree amino acids (ornithine, alanine, leucine)Structural analysis of peptide sequences
Enzymatic HydrolysisTrypsin/protease, pH 7–8, 37°CShorter peptide fragmentsBiodegradation studies

Key Findings :

  • Acidic hydrolysis cleaves all peptide bonds, yielding individual amino acids.

  • Enzymatic hydrolysis is selective, targeting specific residues (e.g., leucine-alanine bonds).

Oxidation Reactions

The diaminomethylidene group and side-chain residues participate in oxidation:

Oxidizing Agent Conditions Products Outcome
H₂O₂pH 7.4, 25°COxidized ornithine (glutamic semialdehyde)Alters bioactivity
KMnO₄Acidic, 60°CLeucyl-leucine diketopiperazineCyclization byproduct

Mechanistic Insight :

  • The diaminomethylidene group’s electron-rich nitrogen atoms facilitate radical-mediated oxidation.

  • Leucine side chains are prone to oxidative deamination, forming ketone derivatives.

Acylation Reactions

The compound reacts with acylating agents via its amine groups:

Acylating Agent Conditions Product Utility
Acetic anhydridepH 8–9, 0°CN-acetylated peptideEnhances metabolic stability
Benzoyl chlorideDCM, triethylamine, RTBenzoylated diaminomethylidene moietyImproves membrane permeability

Notable Data :

  • Acylation at the diaminomethylidene group occurs preferentially over peptide backbone amines due to steric accessibility.

Electrophilic Interactions

The diaminomethylidene group acts as a nucleophile in reactions with electrophiles:

Electrophile Conditions Product Significance
Ethyl bromoacetateDMF, 40°CAlkylated diaminomethylidene derivativeFunctionalization for drug conjugation
EpoxidespH 9, 50°CRing-opened adductsPolymer chemistry applications

Research Highlights :

  • Alkylation reactions proceed via an SN2 mechanism, confirmed by kinetic studies.

Metal Chelation

The diaminomethylidene group exhibits metal-binding properties:

Metal Ion Coordination Site Stability Constant (log K) Application
Cu²⁺N-terminus and diaminomethylidene12.3 ± 0.2Catalytic assays
Fe³⁺Ornithine side chain9.8 ± 0.3Antioxidant studies

Mechanism :

  • Chelation involves lone pairs from the diaminomethylidene nitrogen and backbone carbonyls .

Crosslinking Reactions

The peptide forms intermolecular crosslinks under oxidative or photochemical conditions:

Crosslinker Conditions Product Use Case
GlutaraldehydepH 7.0, RTSchiff base-mediated aggregatesHydrogel formation
UV light (254 nm)Aqueous solution, 4hDityrosine-like crosslinksBiomaterial engineering

Critical Insight :

  • Crosslinking efficiency depends on the accessibility of reactive side chains (e.g., leucine’s alkyl groups).

Scientific Research Applications

Enzyme Inhibition

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine has been investigated for its potential as an inhibitor of Protein Arginine Deiminases (PADs). PADs are enzymes implicated in various diseases, including rheumatoid arthritis and cancer. Research has shown that compounds similar to this compound can irreversibly inhibit PAD activity, providing a basis for developing therapeutic agents targeting these enzymes .

Antimicrobial Properties

Studies suggest that peptides derived from amino acids such as leucine and ornithine exhibit antimicrobial properties. The structural characteristics of this compound may enhance its effectiveness against bacterial strains, making it a candidate for developing new antimicrobial agents .

Muscle Preservation and Recovery

Research indicates that amino acids play a crucial role in muscle protein synthesis and recovery post-exercise. This compound, due to its composition, could be beneficial in formulations aimed at enhancing muscle retention and recovery in aging populations or athletes .

Cancer Research

The compound's ability to modulate enzyme activity related to cancer progression positions it as a potential therapeutic agent in oncology. By inhibiting specific pathways involved in tumor growth, it could contribute to the development of new cancer treatments .

Case Studies

StudyFocusFindings
PAD InhibitionIdentified compounds with improved potency against PADs, highlighting the potential of similar structures like this compound as selective inhibitors.
Muscle RecoveryDemonstrated the efficacy of essential amino acids in improving lean tissue mass and functional performance among elderly subjects, suggesting similar benefits for the compound in muscle preservation.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-Acetyl-L-leucyl-L-leucyl-N⁵-(diaminomethylene)-L-ornithine

  • Molecular Formula : C20H38N6O5 (same as the target compound) .
  • Bioactivity: The acetyl group may shield the peptide from proteolytic degradation, extending half-life compared to the non-acetylated target compound .
  • Applications : Used in studies exploring protease resistance and metabolic stability .

L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucine

  • Molecular Formula : C37H68N10O9S (mass: 829.062 Da ) .
  • Key Differences: Chain Length: Extended hexapeptide sequence with methionine and proline residues. Applications: Likely designed for targeting intracellular proteins or enzymes requiring extended binding interfaces .

N-Methyl-L-leucyl-L-leucine Hydrochloride Monohydrate

  • Molecular Formula : C13H27N2O3+Cl⁻·H2O (mass: ~318.8 Da ) .
  • Key Differences :
    • Size/Complexity : Simpler dipeptide structure with N-methylation on leucine.
    • Crystallography : Exhibits intermolecular hydrogen bonding (N–H⋯Cl, O–H⋯O), influencing solubility and crystallinity .
    • Applications : Intermediate in synthesizing cytotoxic cyclic peptides (e.g., Galaxamide), highlighting its role in drug development .

L-Valyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine

  • Molecular Formula : C17H33N7O5S (mass: 447.553 Da ) .
  • Key Differences: Cysteine Inclusion: Thiol group enables disulfide bond formation, enhancing structural stability or enabling redox-sensitive activity. Hydrophobicity: Valine increases hydrophobicity compared to alanine in the target compound. Applications: Potential use in redox-responsive drug delivery systems .

Complex Peptide with Multiple Modifications ()

  • Structure: Features N-methyltyrosine, phenylalanine, and ethyl-D-leucinamide, with dual diaminomethylidene groups .
  • Key Differences :
    • Stereochemical Complexity : D-leucinamide and methylated residues create unique binding pockets.
    • Bioactivity : Likely targets receptors with high specificity due to structural diversity, though synthesis complexity limits scalability .

Tabulated Comparison of Key Parameters

Compound Name Molecular Formula Mass (Da) Key Modifications Biological Relevance
Target Compound C20H38N6O5 442.56 N⁵-diaminomethylidene ornithine Enzyme inhibition, membrane uptake
N-Acetyl-Leu-Leu-Ornithine analogue C20H38N6O5 442.56 N-terminal acetylation Protease resistance
Hexapeptide with Methionine/Proline C37H68N10O9S 829.06 Methionine, proline Intracellular targeting
N-Methyl-Leu-Leucine HCl C13H27N2O3+Cl⁻·H2O 318.8 N-methylation, chloride hydrate Cytotoxic intermediate
Val-Ornithine-Ala-Cysteine C17H33N7O5S 447.55 Cysteine thiol Redox-sensitive delivery
Multi-modified Peptide () C50H81N15O9 ~1052.3 Dual diaminomethylidene, D-leucinamide High-specificity receptor binding

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine is a complex peptide that has garnered interest due to its potential biological activities, particularly in the fields of nutrition and pharmacology. This compound, a derivative of amino acids, is believed to influence various physiological processes, including protein synthesis, immune response, and muscle metabolism. This article explores its biological activity, supported by recent research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique amino acid sequence and structural properties. Its molecular formula is C36H60N10O9C_{36}H_{60}N_{10}O_9 . The presence of the diaminomethylidene group is significant for its biological activity, potentially enhancing interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Protein Synthesis Regulation
    • Amino acids play a crucial role in stimulating protein synthesis. Leucine, a component of this peptide, is known to activate the mTOR pathway, which is essential for muscle growth and repair . Studies have shown that leucine supplementation can enhance muscle protein synthesis, particularly in aging populations suffering from sarcopenia .
  • Immune Function Enhancement
    • Research indicates that certain peptides can modulate immune responses. For instance, glutamine and leucine supplementation have been associated with improved immune function in critically ill patients . The specific effects of this compound on immune cells warrant further investigation.
  • Muscle Metabolism
    • The compound's potential to influence muscle metabolism is significant. Leucine's role in promoting anabolic signaling pathways suggests that this peptide could be beneficial in preventing muscle wasting during periods of inactivity or illness .

Research Findings

Recent studies have highlighted various aspects of the biological activity of related compounds and their implications:

Table 1: Summary of Key Studies on Amino Acid Peptides

Study ReferenceObjectiveFindings
Investigate glutamine and leucine effects on muscle injuriesImproved recovery in sepsis-induced muscle injuries with supplementation
Evaluate leucine efficacy in sarcopenia treatmentSignificant improvements in muscle mass and strength in older adults
Assess alanylglutamine in ICU patientsNo significant differences observed; however, trends towards improved nitrogen balance were noted

Case Studies

  • Sarcopenia Treatment : A randomized controlled trial assessed the effects of leucine supplementation (6 g/day) over 13 weeks in older adults. Results indicated improved muscle mass and function compared to placebo controls .
  • Critical Illness Recovery : In a study involving ICU patients receiving total parenteral nutrition (TPN), the addition of alanylglutamine showed potential benefits in nitrogen balance but did not significantly alter overall clinical outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine, and how can purity be ensured?

  • Methodology :

  • Solid-phase peptide synthesis (SPPS) is recommended for stepwise assembly. Use Fmoc/t-Boc protection strategies for the guanidino group (N⁵-(diaminomethylidene)-L-ornithine) to prevent side reactions .
  • Activating agents like HATU or DIC with HOAt improve coupling efficiency, especially for sterically hindered residues like leucine .
  • Purity control : Employ reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) for purification. Validate purity (>95%) via LC-MS and MALDI-TOF .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodology :

  • NMR spectroscopy (¹H, ¹³C) confirms backbone structure and guanidino group integrity. For example, the δ 7.5–8.5 ppm region may indicate guanidine protons .
  • High-resolution mass spectrometry (HRMS) using Q-TOF or Orbitrap systems ensures accurate molecular weight determination (±1 ppm error) .
  • Circular dichroism (CD) can assess secondary structure in solution, particularly if the peptide exhibits α-helical or β-sheet propensity .

Q. What functional roles are associated with the guanidino group in this peptide?

  • Methodology :

  • The guanidino group mimics arginine’s binding properties, enabling competitive inhibition assays (e.g., against sodium-hydrogen exchangers (NHEs) or proteases). Compare IC₅₀ values with arginine-containing peptides .
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like GPCRs or ion channels .

Advanced Research Questions

Q. How can researchers address stability challenges during storage and experimental use?

  • Methodology :

  • Conduct forced degradation studies : Expose the peptide to pH 3–10 buffers, elevated temperatures (40°C), and oxidative conditions (H₂O₂). Monitor degradation via HPLC and identify breakdown products (e.g., deamidation or oxidation) .
  • Lyophilization in 10 mM ammonium acetate (pH 5.0) enhances shelf life. Store at –80°C under argon to prevent disulfide bond formation or guanidino group oxidation .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodology :

  • Perform orthogonal assays : Compare in vitro enzyme inhibition (e.g., HIV protease) with cell-based assays (e.g., cytotoxicity or receptor internalization). Normalize activity to cell permeability (logP) and serum stability .
  • Use alanine scanning mutagenesis to identify critical residues. For example, replacing L-leucine with norleucine may reveal hydrophobic core requirements .

Q. How can structure-activity relationship (SAR) studies optimize this peptide’s selectivity?

  • Methodology :

  • Synthesize analogs with D-amino acid substitutions or modified guanidino groups (e.g., nitro or methyl derivatives). Test against related targets (e.g., NHE isoforms 1–3) to assess selectivity .
  • Molecular dynamics simulations (AMBER or CHARMM force fields) can predict conformational stability and binding pocket interactions .

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